2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl ketones can be synthesized using various methods. One approach involves the use of Umemoto’s reagents . Another method involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis
The trifluoromethyl group is a key motif in many organic compounds. It’s often incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Chemical Reactions Analysis
Trifluoromethyl groups can be introduced into organic compounds through various chemical reactions. For example, a solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .Physical And Chemical Properties Analysis
Trifluoromethyl compounds have unique physical and chemical properties. For example, they are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications
Trifluoromethylation of Organic Compounds
The trifluoromethyl group in this compound is one of the most important motifs in organofluorides . It has attracted attention due to its special activities. The trifluoromethyl group can be introduced into organic compounds using Umemoto’s reagents .
Pharmaceuticals
The incorporation of fluorine-containing moieties into organic compounds is of great importance in pharmaceutical science . The trifluoromethyl group plays an increasingly important role in pharmaceuticals .
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the biological activity of agrochemicals.
Materials Science
The trifluoromethyl group is also important in materials science . It can modify the properties of materials, making them more suitable for specific applications.
Synthesis of Trifluoromethyl Nonaflate
The compound can be utilized for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .
6. Development of New Electrophilic Trifluoromethylating Agents This compound can be used in the development of new, powerful, and easy-to-handle electrophilic trifluoromethylating agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAERRTKFYAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.